molecular formula C23H22N2O3S2 B381086 2-((2-(3-MEO-PHENOXY)ET)THIO)-5,6-DIMETHYL-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE

2-((2-(3-MEO-PHENOXY)ET)THIO)-5,6-DIMETHYL-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE

Cat. No.: B381086
M. Wt: 438.6g/mol
InChI Key: IDPFBFUAJJDJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-((2-(3-MEO-PHENOXY)ET)THIO)-5,6-DIMETHYL-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidine core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditionsIndustrial production methods may involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-((2-(3-MEO-PHENOXY)ET)THIO)-5,6-DIMETHYL-3-PH-THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other thienopyrimidines with different substituents. For example:

Properties

Molecular Formula

C23H22N2O3S2

Molecular Weight

438.6g/mol

IUPAC Name

2-[2-(3-methoxyphenoxy)ethylsulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H22N2O3S2/c1-15-16(2)30-21-20(15)22(26)25(17-8-5-4-6-9-17)23(24-21)29-13-12-28-19-11-7-10-18(14-19)27-3/h4-11,14H,12-13H2,1-3H3

InChI Key

IDPFBFUAJJDJMG-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCCOC3=CC=CC(=C3)OC)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCCOC3=CC=CC(=C3)OC)C4=CC=CC=C4)C

Origin of Product

United States

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